(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

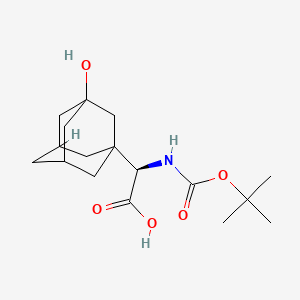

“(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is an organic compound with the molecular formula C20H28ClNO3 . It is a derivative of adamantane, a compound characterized by a rigid and virtually stress-free structure . The compound has a molecular weight of 365.9 g/mol .

Synthesis Analysis

The synthesis of N-Adamantylated amides, which are related to the compound , has been carried out from 1-adamantyl nitrate in sulfuric acid media . The reactions involved the use of nitrogen-containing nucleophiles . Another method proposed involves the reaction of adamantanecarboxylic acid with enamides .Molecular Structure Analysis

The molecular structure of “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride” is characterized by the presence of an adamantane core, which is a fusion of three cyclohexane rings . The compound also contains an amino group attached to the adamantane core .Chemical Reactions Analysis

The chemical reactions involving adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, are characterized by high reactivity . This high reactivity allows these compounds to be used as starting materials for the synthesis of various functional adamantane derivatives .科学的研究の応用

Synthesis and Organic Chemistry Applications :

- Adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines react with ethyl isothiocyanatoacetate to afford ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates. These reactions are significant in organic synthesis, yielding products in high yields (Burmistrov et al., 2017).

- 2-(Adamantan-1-yl)imidazo[1,2-a]pyridines, derivatives of adamantane, play a crucial role due to their physiologically active properties. Such compounds are important in medicinal chemistry, with the nature of the substituents playing a significant role (Yurchenko et al., 2001).

Biological Activity and Medicinal Applications :

- Adamantane derivatives like (S)-(+)-(adamantan-1-yl)glycin and its derivatives are key intermediates in the synthesis of saxagliptin, a medicine for type II diabetes. The synthesis methods for these derivatives are crucial for pharmaceutical applications (Osipov et al., 2016).

- Novel adamantane-containing β-amino acids, such as 2-(adamant-2-yl)-3-aminopropanoic acid, have significant potential in medicinal chemistry. Their synthesis and characterization are vital for exploring their applications in drug development (Petrović Peroković et al., 2012).

- Adamantane arylhydroxamic acids demonstrate anti-trypanosomal activity, making them relevant in the treatment of diseases caused by Trypanosoma brucei and Trypanosoma cruzi. This highlights the potential of adamantane derivatives in developing new therapeutic agents (Foscolos et al., 2022).

Pharmaceutical Research :

- N-[2-(Adamant-2-yl)aminocarbonylmethyl-N′-(dialkylamino)alkylnitrobenzamides, a novel class of 2-aminoadamantane derivatives, exhibit significant antiarrhythmic activity. This suggests their potential use in developing new antiarrhythmic drugs (Avdyunina et al., 2019).

将来の方向性

The future directions in the research of adamantane derivatives, including “(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride”, involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . There is also interest in the potential of these compounds for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

特性

IUPAC Name |

(2S)-2-(1-adamantyl)-2-aminoacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H/t7?,8?,9?,10-,12?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUUMSMIQNBXML-FQPTWHMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

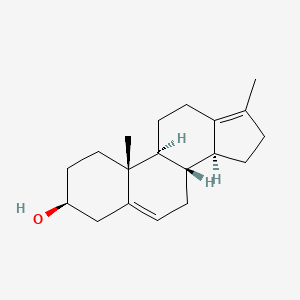

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)